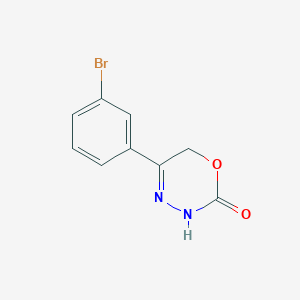
5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is a heterocyclic compound that features a bromophenyl group attached to an oxadiazinone ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group imparts unique chemical properties, making it a valuable compound for further research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzohydrazide with ethyl chloroformate in the presence of a base, followed by cyclization to form the oxadiazinone ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less documented.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as bromination, under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts and boron reagents under mild conditions.
Bromination: Requires the use of bromine or bromine-containing reagents in the presence of a catalyst like FeBr3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would result in the formation of biaryl compounds, while bromination would yield brominated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer activity.
Neurotoxic Studies: Research has investigated the neurotoxic potentials of similar compounds on acetylcholinesterase activity and oxidative stress markers.
Materials Science: The unique chemical properties of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is not fully elucidated. similar compounds have been shown to interact with specific molecular targets, such as enzymes or receptors, leading to their biological effects. For example, compounds with similar structures have been found to inhibit protein aggregation, which is relevant in neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole: Known for its inhibitory effects on protein aggregation.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Studied for its neurotoxic potentials.
Uniqueness
5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is unique due to its specific oxadiazinone ring structure, which imparts distinct chemical properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
87507-02-6 |
|---|---|
Molekularformel |
C9H7BrN2O2 |
Molekulargewicht |
255.07 g/mol |
IUPAC-Name |
5-(3-bromophenyl)-3,6-dihydro-1,3,4-oxadiazin-2-one |
InChI |
InChI=1S/C9H7BrN2O2/c10-7-3-1-2-6(4-7)8-5-14-9(13)12-11-8/h1-4H,5H2,(H,12,13) |
InChI-Schlüssel |
PTLBYJWYVPRGIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NNC(=O)O1)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


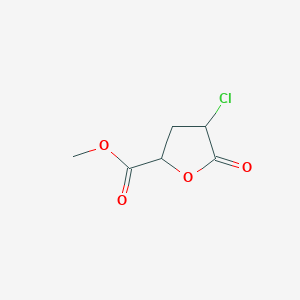
![5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401073.png)
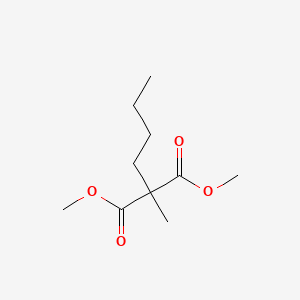
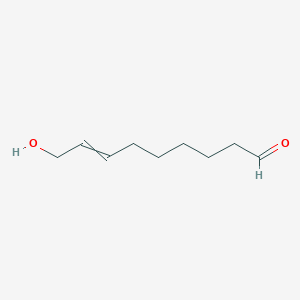

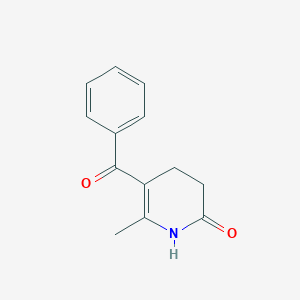
![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate](/img/structure/B14401102.png)
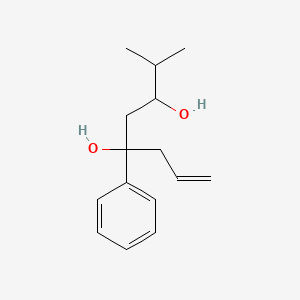
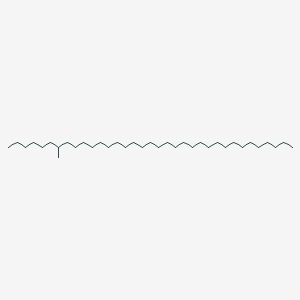
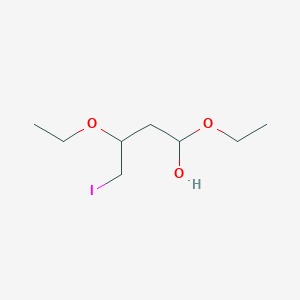


![3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one](/img/structure/B14401144.png)

